JNJ-40418677 is a compound recognized for its role as a potent and selective inhibitor of γ-secretase, an aspartyl protease involved in the cleavage of amyloid precursor protein. This compound is primarily studied for its potential therapeutic applications in treating Alzheimer's disease by modulating the production of amyloid-beta peptides, which are implicated in the pathogenesis of the disease. JNJ-40418677 selectively inhibits the γ-site cleavage of amyloid precursor protein without affecting Notch processing, making it a valuable candidate for further research and development in neurodegenerative disease treatment .
JNJ-40418677 is classified as a γ-secretase modulator and is identified by its CAS number 1146594-87-7. It has been synthesized through various methods that emphasize its efficiency and selectivity in inhibiting γ-secretase activity. The compound's structural formula includes elements that contribute to its pharmacological properties, specifically targeting pathways associated with Alzheimer's disease .
The synthesis of JNJ-40418677 involves several intricate steps, beginning with the formation of key intermediates. The process typically includes:
Technical details include the use of various reagents and conditions optimized for each step to maximize yield and minimize by-products.
The molecular structure of JNJ-40418677 can be represented as follows:
Data regarding its structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm the integrity and composition of the synthesized compound .
JNJ-40418677 participates in specific chemical reactions primarily related to its function as a γ-secretase modulator. Key reactions include:
Technical details about these reactions involve quantifying inhibition rates and analyzing reaction products via gel electrophoresis.
The mechanism by which JNJ-40418677 exerts its effects involves:
Data from studies indicate that chronic treatment with this compound leads to significant reductions in plaque formation in animal models, supporting its potential as a therapeutic agent.
Relevant analyses include spectroscopic methods to determine purity and stability under various conditions .
JNJ-40418677 has significant scientific uses, particularly in:
Research continues to explore its full therapeutic potential and elucidate further mechanisms that may contribute to its efficacy in clinical settings.
JNJ-40418677 (CAS: 1146594-87-7) is a synthetic small-molecule compound with the systematic name 2-(S)-(3,5-bis(4-(trifluoromethyl)phenyl)phenyl)-4-methylpentanoic acid. Its molecular formula is C₂₆H₂₂F₆O₂, corresponding to a molecular weight of 480.44 g/mol. Structurally, it features a chiral center with (S)-stereochemistry, a central carboxylic acid group, and two lipophilic 4-(trifluoromethyl)phenyl substituents that enhance membrane permeability. The compound is classified as a carboxylic acid derivative and evolved from non-steroidal anti-inflammatory drug (NSAID) scaffolds optimized for γ-secretase modulation [2] [5].
Table 1: Chemical Identifiers of JNJ-40418677
Property | Value |
---|---|
IUPAC Name | (S)-2-(3,5-Bis(4-(trifluoromethyl)phenyl)phenyl)-4-methylpentanoic acid |
Molecular Formula | C₂₆H₂₂F₆O₂ |
CAS Registry Number | 1146594-87-7 |
Molecular Weight | 480.44 g/mol |
Key Functional Groups | Carboxylic acid, trifluoromethylphenyl |
JNJ-40418677 is a second-generation acidic γ-secretase modulator (GSM). Unlike γ-secretase inhibitors (GSIs), which block proteolytic activity indiscriminately, GSMs allosterically shift γ-secretase cleavage specificity. JNJ-40418677 reduces the production of amyloid-β 42 (Aβ42)—a neurotoxic and aggregation-prone peptide—while increasing shorter isoforms like Aβ38, which exhibits lower fibrillization potential [2] [4]. This modulation occurs without inhibiting Notch proteolysis or accumulating amyloid precursor protein C-terminal fragments (APP-CTFs), key limitations of first-generation GSIs [3] [8].
γ-Secretase catalyzes the final intramembrane cleavage of APP, generating Aβ peptides of varying lengths. The Aβ42 isoform is pivotal in Alzheimer’s disease (AD) pathogenesis due to its:
Modulating γ-secretase to suppress Aβ42 offers a disease-modifying strategy by targeting amyloid pathology upstream of neurodegeneration. JNJ-40418677 emerged from efforts to develop compounds that circumvent the safety issues of pan-γ-secretase inhibitors, particularly Notch-related toxicities [2] [8].
Table 2: Pathogenic vs. Non-Pathogenic Amyloid-β Isoforms
Aβ Isoform | Pathogenicity | Effect of JNJ-40418677 |
---|---|---|
Aβ42 | High (plaque-forming) | ↓↓ (IC₅₀ = 185–200 nM) |
Aβ40 | Moderate | ↔ (no significant change) |
Aβ38 | Low (non-fibrillizing) | ↑↑ |
The discovery that NSAIDs like ibuprofen and flurbiprofen could lower Aβ42 independently of cyclooxygenase (COX) inhibition marked the origin of first-generation GSMs [5] [8]. However, these prototypes suffered from:
JNJ-40418677 exemplifies second-generation acidic GSMs designed to overcome these limitations. Its structure retains the carboxylic acid moiety critical for activity but incorporates lipophilic trifluoromethyl groups to enhance brain bioavailability [5] [6]. This evolution underscores a deliberate shift from NSAID scaffolds toward optimized, brain-penetrant modulators [2] [5].
Table 3: Generational Evolution of γ-Secretase Modulators
Property | 1st-Gen (NSAID-derived) | 2nd-Gen (e.g., JNJ-40418677) |
---|---|---|
Example Compounds | Flurbiprofen, ibuprofen | JNJ-40418677, E2012 |
Aβ42 IC₅₀ | 200–300 μM | 0.2 μM |
Brain Penetration | Low | High (brain:plasma = 1:1) |
Structural Features | Simple carboxylic acids | Carboxylic acid + lipophilic aryl groups |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0